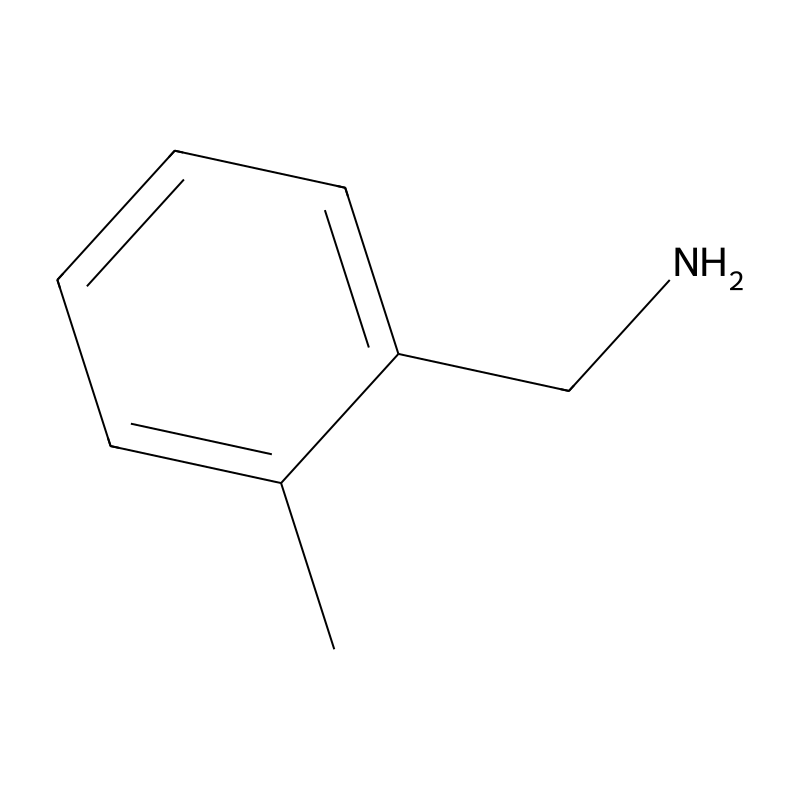

2-Methylbenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of N-protected Anilines:

The primary application of 2-Methylbenzylamine in scientific research lies in the synthesis of N-protected anilines, specifically N-Boc-protected anilines. These anilines are valuable intermediates in organic synthesis due to the ease of introduction and removal of the Boc (tert-butoxycarbonyl) protecting group. 2-Methylbenzylamine is used as a starting material in the preparation of N-Boc-2-methylbenzylamine, which can then be further reacted with various electrophiles to form diversely substituted N-Boc-protected anilines. []

2-Methylbenzylamine, with the chemical formula CHN and CAS number 89-93-0, is an organic compound characterized by a benzene ring with a methyl group attached at the ortho position relative to the amine group. This compound appears as a colorless to light yellow liquid and is known for its distinct aromatic properties. It is soluble in water and various organic solvents, including ethanol and ether, and has a boiling point of approximately 198-200 °C and a melting point of -10 °C .

- N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.

- Formation of N-Boc-protected anilines: By reacting with tert-butoxycarbonyl anhydride, it forms N-Boc-2-methylbenzylamine, which serves as a valuable intermediate in organic synthesis .

- Cyclization Reactions: In specific conditions, it may cyclize to form aziridinium ions or other nitrogen-containing heterocycles, as observed in related compounds like xylamine .

The synthesis of 2-Methylbenzylamine can be achieved through several methods:

- Reduction of 2-Methylbenzaldehyde: This method involves reducing the corresponding aldehyde using reducing agents such as lithium aluminum hydride.

- Alkylation of Aniline: An alternative route includes the alkylation of aniline with methyl iodide under basic conditions.

- Direct Amination: The direct amination of toluene using ammonia under high temperature and pressure can also yield 2-Methylbenzylamine .

2-Methylbenzylamine is primarily used in organic synthesis as a precursor for producing N-Boc-protected anilines, which are important intermediates in pharmaceuticals and agrochemicals. Its applications extend to:

- Synthesis of Fine Chemicals: Used in the preparation of complex organic molecules.

- Research Reagent: Employed in various chemical transformations and reaction mechanisms in academic research .

Several compounds share structural similarities with 2-Methylbenzylamine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzylamine | CHN; simple amine without methyl substitution | Basic amine used in various syntheses but lacks methyl group |

| Toluene | CH; aromatic hydrocarbon | Non-amino compound; primarily used as a solvent |

| Xylamine | N-2'-chloroethyl-N-ethyl-2-methylbenzylamine | Exhibits irreversible inhibition of norepinephrine uptake |

| Aniline | CHN; amino derivative of benzene | Basic structure for many dyes and pharmaceuticals |

Uniqueness of 2-Methylbenzylamine: The presence of both a methyl group at the ortho position and an amine functional group provides it with unique reactivity compared to its analogs. This structural arrangement allows for specific synthetic pathways that are not accessible to simpler amines or hydrocarbons.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive